molecular formula C11H8ClFN2O2 B8399058 5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one

Cat. No.: B8399058
M. Wt: 254.64 g/mol
InChI Key: CJIORXFEBJOZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H8ClFN2O2 and its molecular weight is 254.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-methoxypyrazin-2-one

InChI

InChI=1S/C11H8ClFN2O2/c1-17-10-11(16)15(6-9(12)14-10)8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

CJIORXFEBJOZRD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN(C1=O)C2=CC=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-dichloro-1-(4-fluorophenyl)pyrazin-2(1H)-one (13.0 g, 50.2 mmol; prepared according to the general methods described by M. Tutonda, et al., Tetrahedron, 1990, 46, 5715) dissolved in absolute methanol (100 mL) was treated with NaOMe (6.78 g, 125 mmol). The reaction mixture was stirred at room temp for 1 hour, neutralized with 2N HCl (Et2O solution), and evaporated the solvent under reduced pressure. The residue was treated with EtOAc, washed with 0.5N HCl solution, dried over MgSO4, and concentrated under reduced pressure to give the desired product (12.8 g, 100%). LRMS (ESI pos) m/e 254.9, 256.9 (M+1, Cl pattern). 1H-NMR (400 MHz, CDCl3) δ 7.39 (m, 2H), 7.20 (t, 2H), 6.95 (s, 1H), 4.05 (s, 3H); 19F-NMR (376 MHz, CDCl3) δ −111.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
6.78 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
100%

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